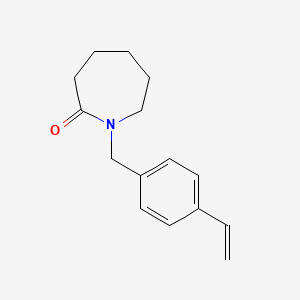

N-Vinylbenzyl caprolactam

Description

N-Vinylcaprolactam (NVCL; CAS 2235-00-9) is a vinyl monomer with the molecular formula C₈H₁₃NO and a molecular weight of 139.19 g/mol. It is a pale yellow crystalline solid or supercooled liquid stabilized with antioxidants like 4-hydroxy-TEMPO . Key properties include a density of 1.029 g/mL at 25°C, a melting point of 35–38°C, and a boiling point of 128°C at 21 mmHg. NVCL is partially soluble in water and exhibits reactivity typical of vinyl monomers, undergoing radical polymerization to form thermoresponsive polymers . Its polymers are valued for their hydrophobicity, adhesiveness, and complexing capabilities, making them suitable for biomedical, coating, and adhesive applications .

Properties

IUPAC Name |

1-[(4-ethenylphenyl)methyl]azepan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-2-13-7-9-14(10-8-13)12-16-11-5-3-4-6-15(16)17/h2,7-10H,1,3-6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUIDNVNGDVPKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN2CCCCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vinylation of Benzyl Caprolactam Precursors

A plausible route involves the vinylation of a benzyl-substituted caprolactam derivative. For example, benzyl caprolactam could undergo a nucleophilic substitution reaction with vinylating agents such as vinyl chloride or vinyl bromide in the presence of a base. This method mirrors the synthesis of N-vinylcaprolactam (NVCL), where azodiisobutyl imidazoline hydrochloride (VA-044) is used as a radical initiator.

Hypothetical Reaction Scheme:

Key Parameters:

Coupling Reactions via Catalytic Cross-Metathesis

Transition metal-catalyzed cross-metathesis offers another potential pathway. Using Grubbs catalysts, a benzyl-substituted olefin could couple with a vinyl caprolactam derivative. This method is speculative but aligns with trends in functionalizing lactam monomers for advanced polymers.

Example Protocol:

-

React benzyl allyl ether with N-vinylcaprolactam in the presence of Grubbs 2nd-generation catalyst.

-

Purify via column chromatography to isolate the desired product.

Challenges and Optimization Strategies

Solvent Selection and Environmental Impact

Existing methods for analogous compounds prioritize green solvents. For instance, poly-N-vinylcaprolactam synthesis replaced benzene with ethanol or water, reducing toxicity. Similar principles should apply to N-vinylbenzyl caprolactam, though solubility challenges may necessitate polar aprotic solvents like tetrahydrofuran (THF).

Initiator Efficiency and Reaction Kinetics

Radical initiators like VA-044 significantly accelerate polymerization but may require optimization for monomeric synthesis. Data from NVCL polymerization show that initiator concentrations of 0.1–0.5× monomer mass yield molecular weights of 10,000–30,000 Da. Adjusting these ratios could favor monomer stability over polymer formation.

Analytical Characterization Techniques

Spectroscopic Methods

Chemical Reactions Analysis

Radical Polymerization

N-Vinylcaprolactam (NVCL) undergoes radical polymerization to form thermoresponsive polymers. This reaction typically involves:

-

Initiators : Azo compounds like azodiisobutyl imidazoline hydrochloride (VA-044) or peroxides .

-

Conditions : Temperatures between 65–80°C under nitrogen atmosphere .

Key Reaction Pathway :

For N-Vinylbenzyl caprolactam, the benzyl substituent may influence polymerization kinetics due to steric or electronic effects, potentially altering glass transition temperatures () or cloud points ().

Copolymerization

NVCL is frequently copolymerized with monomers like maleic anhydride (MA) or ε-caprolactone to modify properties such as solubility or stimuli-responsiveness .

Example :

-

MA/VCap Copolymer : Synthesized via radical copolymerization, followed by functionalization with amines (e.g., N,N-dibutylaminopropylamine) to introduce amphiphilic properties .

| Copolymer System | Monomer Ratio | Functionalization | Application |

|---|---|---|---|

| MA/VCap-DBAPA-AO | 1:1 MA/VCap | Amine oxidation to amine oxide | Kinetic hydrate inhibition |

A benzyl-substituted analog could enhance hydrophobicity, enabling tailored self-assembly in block copolymers.

Amine Functionalization

Poly(N-vinylcaprolactam) (PNVCL) reacts with amines (e.g., DBAPA) via nucleophilic addition to the maleic anhydride moiety in MA/VCap copolymers. Subsequent oxidation yields amine oxides :

Thermoresponsive Behavior

PNVCL exhibits a lower critical solution temperature (LCST) of 32–34°C, which can be tuned via copolymerization or crosslinking .

Thermoresponsive Data :

| Polymer | LCST (°C) | Crosslinker | Molecular Weight (Da) |

|---|---|---|---|

| PNVCL (homopolymer) | 32–34 | None | 10,000–30,000 |

| PNVCL- b-PCL | Adjustable | BIS (4%) | 12,500–34,210 |

Potential Reactivity of N-Vinylbenzyl Caprolactam

Based on structural analogs:

-

Electrophilic Substitution : The benzyl group may undergo Friedel-Crafts alkylation or halogenation.

-

Crosslinking : Benzyl moieties could participate in UV-initiated thiol-ene reactions for hydrogel formation.

-

Copolymerization : Enhanced π-π stacking with aromatic monomers (e.g., styrene) may improve mechanical properties.

Scientific Research Applications

Drug Delivery Systems

Thermoresponsive Nanogels:

One of the prominent applications of N-vinylbenzyl caprolactam is in the development of thermoresponsive nanogels for drug delivery. Research has shown that poly(N-vinyl caprolactam) (PVCL), which can be synthesized from NVCL, exhibits a lower critical solution temperature (LCST) near physiological temperatures (32-34 °C) . This property allows PVCL-based nanogels to swell in aqueous environments at lower temperatures and shrink at higher temperatures, facilitating controlled drug release.

Case Study: Doxorubicin-Loaded Nanogels

A study demonstrated the encapsulation of doxorubicin (Dox) within PVCL-based nanogels. These nanogels showed a high drug loading capacity of 49% and effectively released Dox in response to temperature changes and redox conditions, significantly enhancing the therapeutic efficacy against cancer cells . The results indicated that these nanogels could selectively target cancer cells while minimizing toxicity to healthy tissues.

Polymer Synthesis

Synthesis of Block Copolymers:

N-Vinylbenzyl caprolactam is also utilized in synthesizing block copolymers through reversible addition-fragmentation chain transfer (RAFT) polymerization techniques. The incorporation of NVCL allows for the production of thermoresponsive block copolymers that can self-assemble into micelles or hydrogels .

Data Table: Properties of NVCL-Based Block Copolymers

| Property | Value |

|---|---|

| LCST | 32-34 °C |

| Solubility | High in water |

| Biocompatibility | Excellent |

| Drug Loading Capacity | Up to 49% |

Kinetic Hydrate Inhibitors

Oil and Gas Industry Applications:

N-Vinylbenzyl caprolactam has been explored as a component in copolymers for kinetic hydrate inhibitors (KHIs). These inhibitors are crucial in preventing gas hydrate formation in oil and gas pipelines, which can lead to blockages and operational hazards . The incorporation of NVCL into maleic-based copolymers has shown promising results in enhancing the efficiency of KHIs.

Material Science

Covalent Organic Frameworks (COFs):

Recent studies have investigated the conjugation of PVCL with covalent organic frameworks (COFs) to develop advanced biomaterials. The integration of COFs with PVCL enhances the material's properties, such as thermal stability and mechanical strength, making it suitable for various biomedical applications .

Characterization Results:

- Fluorescence Spectroscopy: Indicated conformational changes in PVCL upon COF integration.

- Dynamic Light Scattering: Showed a slight decrease in LCST values with increasing COF concentrations.

Mechanism of Action

The mechanism of action of N-Vinylbenzyl caprolactam primarily involves its polymerization to form poly(N-vinylcaprolactam). This polymer exhibits thermoresponsive behavior, meaning it can change its physical properties in response to temperature changes. This property is particularly useful in drug delivery systems, where the polymer can release drugs at specific temperatures .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Vinylpyrrolidone (NVP)

- Structural Differences: NVP (C₆H₉NO) has a smaller pyrrolidone ring compared to NVCL’s seven-membered caprolactam ring.

- Polymer Properties :

- Applications : Both are used in adhesives and biomedical coatings, but poly(NVCL) is preferred in temperature-sensitive drug delivery systems due to its sharper thermal transitions .

N-Isopropylacrylamide (NIPAM)

- Thermoresponsiveness :

- Biocompatibility : NVCL polymers are less cytotoxic than NIPAM derivatives, making them safer for cell culture substrates .

N-Vinylimidazoles (e.g., N-Vinylbenzimidazole)

- Copolymerization : NVCL copolymerizes with N-vinylimidazoles to enhance solubility and pH responsiveness. For example, poly(NVCL-co-benzimidazole) copolymers exhibit tunable lower critical solution temperatures (LCSTs) between 25–50°C .

- Solution Behavior : Copolymers with imidazole groups show improved solubility in acidic media due to protonation of the imidazole moiety .

Caprolactam (Non-Vinyl Analog)

- Structural Contrast: Caprolactam (C₆H₁₁NO; CAS 105-60-2) is a cyclic amide lacking the vinyl group, used primarily in nylon-6 production .

- Polymerization Mechanism : Caprolactam undergoes ring-opening polymerization, whereas NVCL participates in radical chain-growth polymerization .

- Applications : Caprolactam-derived nylon-6 is used in textiles and engineering plastics, while NVCL polymers are niche materials for smart coatings and drug delivery .

Data Tables

Table 1: Physical Properties of NVCL and Comparable Monomers

Table 2: Polymerization Techniques and Rates

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-Vinylbenzyl caprolactam to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters, including temperature (typically 60–80°C), solvent selection (e.g., tetrahydrofuran or dimethylformamide), and catalyst choice (e.g., azobisisobutyronitrile for radical polymerization). Purification via column chromatography or recrystallization in ethanol can enhance purity. Reproducibility depends on documenting reagent ratios (e.g., molar equivalents of vinylbenzyl chloride to caprolactam precursors) and adhering to inert atmospheric conditions to prevent side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of N-Vinylbenzyl caprolactam?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying vinyl and lactam group connectivity. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., C=O stretching at ~1680 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%), while Mass Spectrometry (MS) confirms molecular weight. For polymer derivatives, Gel Permeation Chromatography (GPC) determines molecular weight distribution .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic degradation studies of caprolactam derivatives, such as conflicting fitness data observed in Pseudomonas putida mutants?

- Methodological Answer : Contradictory results (e.g., OplBA lactamase showing both positive and negative fitness impacts) require multi-omics reconciliation. Proteomics can validate enzyme expression levels under nitrogen-limited conditions, while BarSeq fitness assays should be supplemented with metabolomics to track intermediate accumulation (e.g., 6-aminocaproic acid). Controlled chemostat experiments with defined nitrogen sources can isolate substrate-specific effects .

Q. What methodological approaches are recommended for analyzing the thermoresponsive behavior of poly(N-Vinylbenzyl caprolactam) in drug delivery systems?

- Methodological Answer : Use Differential Scanning Calorimetry (DSC) to measure lower critical solution temperature (LCST) transitions. Dynamic Light Scattering (DLS) quantifies hydrodynamic radius changes during heating/cooling cycles. In vitro release studies (e.g., using dialysis membranes) under physiological pH and temperature conditions validate drug encapsulation efficiency. Surface morphology analysis via Atomic Force Microscopy (AFM) ensures nanoparticle stability .

Q. How should in vitro toxicity studies of N-Vinylbenzyl caprolactam be designed to ensure reproducibility and relevance to human cellular responses?

- Methodological Answer : Follow NIH preclinical guidelines for cell line selection (e.g., HepG2 for hepatic toxicity, HaCaT for dermal exposure). Use standardized MTT/WST-1 assays with triplicate replicates and controls (e.g., caprolactam alone for baseline comparison). Document chemical batch numbers, solvent concentrations (e.g., DMSO <0.1% v/v), and exposure durations. Include cytokine profiling (ELISA) to assess inflammatory responses .

Key Notes for Experimental Design

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., enzymatic activity assays alongside transcriptomics).

- Reproducibility : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles, especially for synthetic protocols and analytical parameters .

- Ethical Compliance : For biomedical applications, ensure institutional review board (IRB) approval for human cell line usage and toxicity reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.